![molecular formula C13H17NO3S B2477033 1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide CAS No. 2411262-85-4](/img/structure/B2477033.png)
1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide, commonly known as EPOT or EITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPOT is a thiol-reactive compound that is used to label proteins and peptides in biological samples. It is a water-soluble and stable compound that has a high affinity for thiol groups, making it an ideal reagent for labeling sulfhydryl-containing proteins.
Mécanisme D'action
EPOT reacts with thiol groups on proteins and peptides through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between EPOT and the thiol group, which allows for the labeling of the protein or peptide. EPOT labeling is a reversible process, which allows for the removal of the label if necessary.
Biochemical and physiological effects:
EPOT labeling has minimal biochemical and physiological effects on proteins and peptides. The labeling process does not significantly alter the structure or function of the labeled protein or peptide, making it an ideal reagent for studying protein-protein interactions and other biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPOT in laboratory experiments include its high affinity for thiol groups, its water solubility, and its stability. EPOT labeling is a reversible process, which allows for the removal of the label if necessary. However, EPOT labeling is limited to proteins and peptides that contain thiol groups, which can be a disadvantage in certain experiments.
Orientations Futures
EPOT has the potential to be used in a variety of applications beyond protein labeling. Future research could explore the use of EPOT in drug delivery systems, as well as its potential as a therapeutic agent. Additionally, the development of new EPOT derivatives with improved properties could expand its use in scientific research.
Méthodes De Synthèse
The synthesis of EPOT involves the reaction of 2-(2-oxiranylmethoxy)phenol with thiosemicarbazide in the presence of hydrogen peroxide. The reaction proceeds through a series of steps, resulting in the formation of EPOT as the final product. The synthesis of EPOT is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
EPOT has been extensively used in scientific research as a labeling reagent for proteins and peptides. It is a versatile compound that can be used in a variety of applications, including protein purification, protein-protein interaction studies, and protein quantification. EPOT labeling has been used to study the structure and function of proteins in various biological systems, including cells and tissues.
Propriétés
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-18(6-1-2-7-18)14-11-4-3-5-12(8-11)16-9-13-10-17-13/h3-5,8,13H,1-2,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOSUTMOSLDKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC(=CC=C2)OCC3CO3)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)

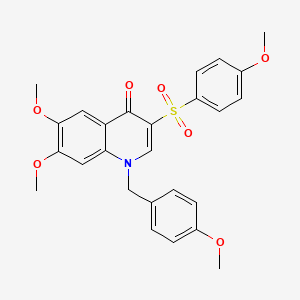
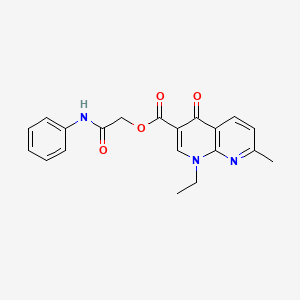
![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)
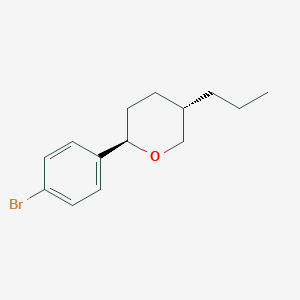

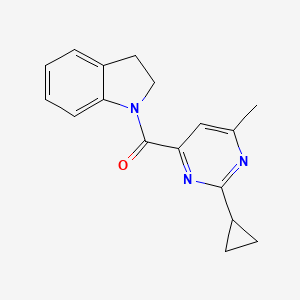
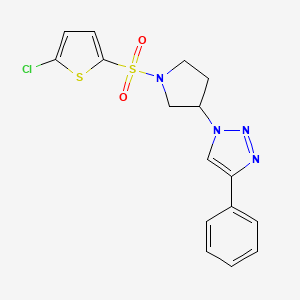
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)